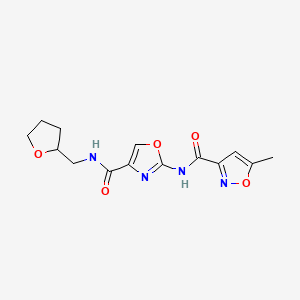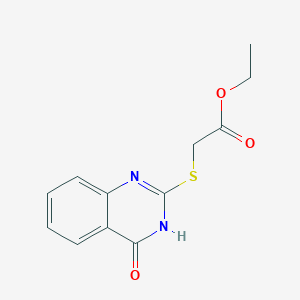
5-methyl-N-(4-(((tetrahydrofuran-2-yl)methyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(4-(((tetrahydrofuran-2-yl)methyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H16N4O5 and its molecular weight is 320.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Applications
Research has been conducted on compounds with structures closely related to the given chemical, focusing on their antitumor properties. For instance, studies on imidazotetrazines, a class of compounds with structural similarities, have explored their synthesis and chemistry as potential broad-spectrum antitumor agents (Stevens et al., 1984). This research has contributed to the development of drugs like temozolomide, highlighting the significant therapeutic potential of such molecules in cancer treatment.
Chemical Synthesis and Transformations
Another area of research involves the synthetic routes to compounds like temozolomide, indicating the versatility and adaptability of these chemical frameworks for therapeutic applications (Wang et al., 1997). These studies not only provide insights into novel synthetic methodologies but also enhance our understanding of the chemistry underlying these bioactive molecules.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with multiple receptors, indicating a potential for diverse biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to bind with high affinity to multiple receptors . This interaction can lead to various changes in cellular processes, depending on the specific receptor and the nature of the binding.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with multiple biochemical pathways.
Result of Action
Given the potential for interaction with multiple receptors, it’s likely that the compound could induce a range of cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Properties
IUPAC Name |
5-methyl-N-[4-(oxolan-2-ylmethylcarbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-8-5-10(18-23-8)13(20)17-14-16-11(7-22-14)12(19)15-6-9-3-2-4-21-9/h5,7,9H,2-4,6H2,1H3,(H,15,19)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPDMSZGRBZNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Lithium;(2R,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetane-2-carboxylate](/img/structure/B2827689.png)
![2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2827690.png)

![4-cyano-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2827693.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole](/img/structure/B2827694.png)
![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrazine-2-carboxamide](/img/structure/B2827696.png)
![5-((3-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2827697.png)



![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(3-methylphenyl)ethyl]propanamide](/img/structure/B2827705.png)
![4-tert-butyl-N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2827708.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2827709.png)
![(Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide](/img/structure/B2827710.png)
